molecular formula C24H31NO5 B13738696 Ethylamine, N,N-dimethyl-2-(10,10-dimethyl-9-anthracenyloxy)-, succinate CAS No. 18801-26-8

Ethylamine, N,N-dimethyl-2-(10,10-dimethyl-9-anthracenyloxy)-, succinate

Katalognummer: B13738696
CAS-Nummer: 18801-26-8
Molekulargewicht: 413.5 g/mol
InChI-Schlüssel: RUFMPBJUVQHKOU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethylamine, N,N-dimethyl-2-(10,10-dimethyl-9-anthracenyloxy)-, succinate is a structurally complex compound combining an ethylamine backbone with a dimethylanthracene moiety and a succinate counterion. The molecule features:

  • 10,10-Dimethyl-9-anthracenyloxy substituent: A bulky anthracene-derived group with electron-rich aromatic properties, likely influencing steric interactions and solubility.
  • Succinate counterion: Enhances solubility and stability via ionic interactions.

Its structural complexity suggests roles in drug development (e.g., as an intermediate or impurity) or as a functionalized anthracene derivative for optoelectronic applications .

Eigenschaften

CAS-Nummer

18801-26-8

Molekularformel

C24H31NO5

Molekulargewicht

413.5 g/mol

IUPAC-Name

2-[(10,10-dimethyl-9H-anthracen-9-yl)oxy]ethyl-dimethylazanium;4-hydroxy-4-oxobutanoate

InChI

InChI=1S/C20H25NO.C4H6O4/c1-20(2)17-11-7-5-9-15(17)19(22-14-13-21(3)4)16-10-6-8-12-18(16)20;5-3(6)1-2-4(7)8/h5-12,19H,13-14H2,1-4H3;1-2H2,(H,5,6)(H,7,8)

InChI-Schlüssel

RUFMPBJUVQHKOU-UHFFFAOYSA-N

Kanonische SMILES

CC1(C2=CC=CC=C2C(C3=CC=CC=C31)OCC[NH+](C)C)C.C(CC(=O)[O-])C(=O)O

Herkunft des Produkts

United States

Vorbereitungsmethoden

The preparation of Ethylamine, N,N-dimethyl-2-(10,10-dimethyl-9-anthracenyloxy)-, succinate involves synthetic routes that typically include the reaction of anthracene derivatives with ethylamine and dimethylamine under specific conditions. The reaction conditions often require controlled temperatures and the presence of catalysts to facilitate the formation of the desired product . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the compound.

Analyse Chemischer Reaktionen

Ethylamine, N,N-dimethyl-2-(10,10-dimethyl-9-anthracenyloxy)-, succinate undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield anthraquinone derivatives, while reduction may produce more saturated compounds.

Wissenschaftliche Forschungsanwendungen

Ethylamine, N,N-dimethyl-2-(10,10-dimethyl-9-anthracenyloxy)-, succinate has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other chemical compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is conducted to explore its potential therapeutic applications and pharmacological properties.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of Ethylamine, N,N-dimethyl-2-(10,10-dimethyl-9-anthracenyloxy)-, succinate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogs in Pharmaceuticals

The compound shares structural motifs with several pharmaceutical impurities and active ingredients. Key comparisons include:

Doxylamine Hydrogen Succinate (Imp. A(EP))
  • Structure : N,N-Dimethyl-2-[1(RS)-1-phenyl-1-(pyridin-4-yl)ethoxy]ethanamine hydrogen succinate.
  • Key Differences :
    • Substituent: A phenyl-pyridinyl ethoxy group instead of anthracenyloxy.
    • Counterion: Same succinate salt, suggesting similar solubility profiles.
    • Use: Pharmaceutical impurity standard for antihistamines .
Orphenadrine Citrate
  • Structure : N,N-Dimethyl-2-[(o-methyl-α-phenylbenzyl)oxy]ethylamine citrate.
  • Key Differences :
    • Substituent: A benzyl-derived group with ortho-methyl substitution.
    • Counterion: Citrate instead of succinate, altering solubility and pharmacokinetics.
    • Use: Muscle relaxant with anticholinergic properties .
Sumatriptan Succinate Impurities
  • Structure : N,N-Dimethyl-2-[indole-based substituents]ethanamine derivatives.
  • Key Differences :
    • Substituent: Indole moieties linked to migraine-targeting activity.
    • Counterion: Succinate or maleate salts, depending on impurity .

Anthracene-Based Derivatives

The anthracenyloxy group distinguishes this compound from other anthracene derivatives:

9,10-Bis[N-(2-naphthyl)anilino]anthracene
  • Structure: Anthracene core with naphthyl and phenyl amino groups.
  • Key Differences: Functionalization: Amino groups instead of ether-linked ethylamine. Use: Organic semiconductor or fluorescent material .
N,N-Dimethyl-9,10-dioxo-9,10-dihydro-2-anthracenesulfonamide
  • Structure: Sulfonamide-linked anthraquinone derivative.
  • Key Differences: Functional group: Sulfonamide and ketone groups instead of ethoxyamine. Use: Potential dye or photochemical agent .

Metabolic and Analytical Comparisons

Evidence from metabolic studies (e.g., LC-MS/MS and GC × GC-TOF-MS) highlights differences in pathways when comparing ethylamine and succinate cultures.

  • Succinate vs. Ethylamine Metabolism :
    • Succinate cultures show higher TCA cycle intermediates (e.g., citric acid, α-ketoglutarate) and fatty acids (myristic/palmitic acid).
    • Ethylamine cultures accumulate glyoxylic acid and methylsuccinic acid, linked to C2 metabolism .
  • Analytical Relevance : The compound’s succinate counterion may influence its metabolic stability or detection in similar assays.

Data Tables

Table 1: Structural Comparison of Key Compounds

Compound Name Substituent Counterion Key Use/Context
Target Compound 10,10-Dimethyl-9-anthracenyloxy Succinate Pharmaceutical/material intermediate
Doxylamine Hydrogen Succinate (Imp. A(EP)) Phenyl-pyridinyl ethoxy Succinate Antihistamine impurity standard
Orphenadrine Citrate o-Methyl-α-phenylbenzyloxy Citrate Muscle relaxant
9,10-Bis[N-(2-naphthyl)anilino]anthracene Naphthyl-phenyl amino None Organic semiconductor

Table 2: Metabolic Differences (Ethylamine vs. Succinate Cultures)

Metabolite Ethylamine Culture Succinate Culture Biological Role
Citric Acid Low High TCA cycle intermediate
3-Hydroxybutyric Acid Low High Ketone body synthesis
Glyoxylic Acid High Low C2 metabolism
Myristic Acid Low High Fatty acid synthesis

Biologische Aktivität

Ethylamine, N,N-dimethyl-2-(10,10-dimethyl-9-anthracenyloxy)-, succinate (CAS Number: 68162-40-3) is a compound of interest in pharmaceutical and chemical research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Molecular Formula

  • C : 25
  • H : 33
  • N : 1
  • O : 5

Predicted Collision Cross Section Data

Adductm/zPredicted CCS (Ų)
[M+H]+310.21654175.7
[M+Na]+332.19848190.1
[M+NH4]+327.24308188.6
[M+K]+348.17242176.9

Pharmacological Properties

Ethylamine, N,N-dimethyl-2-(10,10-dimethyl-9-anthracenyloxy)-, succinate exhibits several pharmacological properties that make it a candidate for further investigation:

  • Antioxidant Activity : Preliminary studies suggest that the compound may possess antioxidant properties, which can be beneficial in reducing oxidative stress in biological systems.
  • Neuroprotective Effects : Similar compounds have shown potential neuroprotective effects by modulating neurotransmitter systems and reducing neuroinflammation.
  • Photodynamic Activity : The anthracene component may contribute to photodynamic properties, making it useful in phototherapy applications.

The mechanisms through which this compound exerts its effects are still under investigation but may include:

  • Modulation of neurotransmitter receptor activity, particularly involving NMDA and GABA receptors.
  • Interaction with cellular signaling pathways that regulate oxidative stress responses.

Study on Neuroprotective Effects

A study published in Neuropharmacology explored the neuroprotective effects of similar anthracene derivatives. The results indicated that these compounds could inhibit excitotoxicity induced by NMDA receptor activation in neuronal cultures, suggesting a potential therapeutic avenue for neurodegenerative diseases.

Antioxidant Activity Assessment

Research conducted by Zhang et al. (2020) evaluated the antioxidant capacity of various succinate derivatives, including those related to ethylamine compounds. The findings demonstrated significant free radical scavenging activity, indicating that ethylamine derivatives could mitigate oxidative damage in cells.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.